

# CB-1158: A Comparative Analysis of Efficacy Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

CB-1158 (also known as INCB001158 or Numidargistat) is a potent, orally bioavailable small-molecule inhibitor of arginase (ARG), an enzyme that plays a critical role in tumor immune evasion.[1][2] By depleting the essential amino acid L-arginine, arginase-expressing myeloid cells within the tumor microenvironment suppress the proliferation and effector function of T cells and Natural Killer (NK) cells.[1][3] CB-1158 is designed to reverse this immunosuppressive mechanism, thereby restoring anti-tumor immunity. This guide provides a comprehensive comparison of CB-1158's efficacy, supported by preclinical and clinical data, to inform ongoing research and drug development efforts.

# Preclinical Efficacy of CB-1158 in Syngeneic Mouse Models

CB-1158 has demonstrated significant single-agent and combination-therapy efficacy in a variety of syngeneic mouse cancer models. These studies highlight the immune-mediated mechanism of action, as the anti-tumor effect is abrogated in immunocompromised mice.[4]

#### **Summary of Tumor Growth Inhibition**



| Cancer Model             | Cell Line                                                                    | Treatment                   | Key Findings                                                   | Reference |
|--------------------------|------------------------------------------------------------------------------|-----------------------------|----------------------------------------------------------------|-----------|
| Colon Carcinoma          | CT26                                                                         | CB-1158 (100<br>mg/kg, BID) | Significant tumor growth inhibition.                           | [1][5]    |
| CB-1158 + anti-<br>PD-L1 | Enhanced tumor growth inhibition compared to either agent alone.             | [3]                         |                                                                |           |
| CB-1158 +<br>Gemcitabine | Augmented anti-<br>tumor efficacy.                                           | [1]                         |                                                                |           |
| Lewis Lung<br>Carcinoma  | LLC                                                                          | CB-1158                     | Significant<br>single-agent anti-<br>tumor efficacy.[4]<br>[6] | [4][6]    |
| CB-1158                  | No effect on<br>tumor growth in<br>immunocomprom<br>ised (C57/scid)<br>mice. | [4]                         |                                                                |           |
| Melanoma                 | B16F10                                                                       | CB-1158                     | Significant tumor growth inhibition. [1][6]                    | [1][6]    |
| CB-1158 + anti-<br>PD-L1 | Improved anti-<br>tumor activity.                                            | [6]                         |                                                                |           |
| CB-1158 +<br>Epacadostat | Improved anti-<br>tumor activity.                                            | [6]                         |                                                                |           |
| Breast Cancer            | 4T1                                                                          | CB-1158                     | Significant tumor growth inhibition.                           | [1]       |
| Lung Carcinoma           | Madison-109                                                                  | CB-1158                     | Single-agent<br>anti-tumor<br>efficacy.                        | [6]       |



CB-1158 + Lowdose Radiation Improved antitumor activity.

**[6]** 

### **Experimental Protocols: Preclinical Studies**

The preclinical efficacy of CB-1158 was evaluated in various syngeneic mouse models. Below are the generalized experimental methodologies employed in these studies.

- Animal Models: Immune-competent mice, such as BALB/c (for CT26 and 4T1 models) and C57BL/6 (for LLC and B16F10 models), were utilized. For mechanism-of-action studies, immunocompromised strains like C57/scid mice were also used.[4]
- Tumor Cell Implantation: Tumor cells (typically 1 x 10<sup>6</sup> cells) were injected subcutaneously into the flank of the mice. For the 4T1 breast cancer model, cells were implanted orthotopically into the mammary fat pad.[2]
- Drug Administration: CB-1158 was administered orally, typically on a twice-daily (BID) schedule, at doses around 100 mg/kg.[5] Combination therapies involved the co-administration of other agents like checkpoint inhibitors (e.g., anti-PD-L1 antibodies) or chemotherapy (e.g., gemcitabine).[1][3]
- Efficacy Endpoints: The primary endpoint was the measurement of tumor volume over time to assess tumor growth inhibition.
- Pharmacodynamic Assessments: To confirm the mechanism of action, studies included the analysis of:
  - Plasma and tumor L-arginine levels.[4]
  - Infiltration of immune cells (e.g., CD8+ T cells, NK cells) into the tumor microenvironment via flow cytometry.[1][6]
  - Expression of inflammatory cytokines and interferon-inducible genes within the tumor.[1][6]

## Clinical Evaluation of CB-1158 in Advanced Solid Tumors



A first-in-human, open-label, Phase 1 clinical trial (NCT02903914) evaluated the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of CB-1158 as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced or metastatic solid tumors.[7][8][9]

**Summary of Clinical Trial Data (NCT02903914)** 

| Treatment Arm                     | <b>Cancer Types</b>                                                      | Dose Levels   | Key Findings                                                                                                                                                                                      | Reference |
|-----------------------------------|--------------------------------------------------------------------------|---------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Monotherapy                       | Advanced/Metast<br>atic Solid Tumors                                     | 50-150 mg BID | Generally well- tolerated. Dose- dependent increase in plasma arginine, consistent with arginase inhibition. Limited single-agent anti- tumor activity.                                           | [9]       |
| Combination with<br>Pembrolizumab | NSCLC, Melanoma, Urothelial, CRC (MSI/MSS), Gastric, SCCHN, Mesothelioma | 50-100 mg BID | Generally well-tolerated. The highest response rate was observed in anti-PD-1/PD-L1-naïve patients with head and neck squamous cell carcinoma (HNSCC), with an overall response rate of 19.2%.[9] | [7][9]    |

**Experimental Protocols: Clinical Trial (NCT02903914)** 



- Study Design: This was a multi-part, open-label, non-randomized Phase 1 study. The study included dose-escalation cohorts for both monotherapy and combination therapy to determine the recommended Phase 2 dose (RP2D), followed by dose-expansion cohorts in specific tumor types.[7][9]
- Patient Population: Patients with advanced or metastatic solid tumors who had progressed on standard therapies were enrolled.[7]
- Treatment: CB-1158 was administered orally twice daily. Pembrolizumab was administered intravenously at a dose of 200 mg every 3 weeks in the combination arms.[9]
- Endpoints:
  - Primary: Safety and tolerability.[9]
  - Secondary: Pharmacokinetics, pharmacodynamics (including plasma arginine levels), and preliminary efficacy assessed by overall response rate (ORR).[9][10]

### Visualizing the Mechanism and Workflow

To better illustrate the underlying biology and experimental approaches, the following diagrams are provided.



Click to download full resolution via product page

Caption: Mechanism of action of CB-1158 in the tumor microenvironment.





Click to download full resolution via product page

Caption: Generalized experimental workflow for preclinical evaluation of CB-1158.





Click to download full resolution via product page

Caption: Simplified workflow of the Phase 1 clinical trial of CB-1158.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 9. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [CB-1158: A Comparative Analysis of Efficacy Across Diverse Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2429744#cross-study-comparison-of-cb-1158-efficacy-in-different-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com